N-methylazetidine-3-carboxamide hydrochloride

Catalog No.
S924717
CAS No.
864248-69-1
M.F
C5H11ClN2O
M. Wt
150.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylazetidine-3-carboxamide hydrochloride

CAS Number

864248-69-1

Product Name

N-methylazetidine-3-carboxamide hydrochloride

IUPAC Name

N-methylazetidine-3-carboxamide;hydrochloride

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

InChI

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H

InChI Key

JOPDTVIPUIZIFO-UHFFFAOYSA-N

SMILES

CNC(=O)C1CNC1.Cl

Canonical SMILES

CNC(=O)C1CNC1.Cl

The exact mass of the compound N-methylazetidine-3-carboxamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-methylazetidine-3-carboxamide hydrochloride is a functionalized, four-membered nitrogen-containing heterocycle used as a building block in drug discovery and medicinal chemistry. Azetidine scaffolds are valued for introducing three-dimensionality into molecular designs, which can enhance properties like metabolic stability, solubility, and receptor selectivity compared to more common, larger ring systems. The hydrochloride salt form suggests the compound is supplied as a stable, crystalline solid, which is a critical attribute for reliable handling, weighing, and processability in multi-step synthetic workflows.

Substituting N-methylazetidine-3-carboxamide hydrochloride with its free base or other close analogs carries significant process and performance risks. The free base form can exhibit different solubility profiles and may be less stable or more hygroscopic, complicating handling and leading to inconsistent reaction outcomes. Replacing this specific compound with a different analog, such as an unsubstituted azetidine or a pyrrolidine variant, fundamentally alters the scaffold's steric and electronic properties. These changes can negatively impact target binding affinity, metabolic stability, and overall pharmacokinetic profiles, making such substitutions unsuitable for established research and development programs where structural integrity is paramount.

Precursor Suitability: Specified as a Key Building Block for Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Patents for the discovery of novel Dipeptidyl Peptidase IV (DPP-IV) inhibitors explicitly name N-methylazetidine-3-carboxamide hydrochloride as a key starting material for the synthesis of complex heterocyclic drug candidates. In a representative synthetic scheme, this compound is used directly in an amide coupling reaction. The selection of the hydrochloride salt is standard practice for ensuring stability and simplifying handling during the scale-up of such multi-step syntheses, a critical factor for reproducible manufacturing.

Evidence DimensionUse as a specified intermediate in pharmaceutical patents
Target Compound DataExplicitly cited as a reactant (Example 12) in the synthesis of DPP-IV inhibitors.
Comparator Or BaselineGeneric, unspecified, or alternative amine building blocks not cited for this specific synthetic route.
Quantified DifferenceNamed versus not named for a specific, patented synthetic application.
ConditionsSynthesis of substituted piperidinone derivatives as potential therapeutics for type 2 diabetes.

This demonstrates the compound's validated utility and compatibility in a high-value, multi-step synthesis, reducing procurement risk for similar R&D programs.

Improved Handling and Processability via Hydrochloride Salt Form

The hydrochloride salt form of a weak base typically offers superior handling properties compared to the corresponding free base. Hydrochloride salts are generally crystalline, non-hygroscopic solids with improved aqueous solubility at acidic to neutral pH. For instance, a study comparing haloperidol free base and its hydrochloride salt showed that while the intrinsic solubility was similar, the salt form provided more favorable dissolution rates under various pH conditions, which is critical for consistent reaction kinetics and formulation. This class-level attribute is a primary reason for procuring the hydrochloride form of amine building blocks like N-methylazetidine-3-carboxamide for laboratory and process chemistry.

Evidence DimensionPhysicochemical Properties & Handling
Target Compound DataCrystalline solid, hydrochloride salt form, implying improved stability and aqueous solubility over the free base.
Comparator Or BaselineThe corresponding free base (N-methylazetidine-3-carboxamide), which is often an oil or a more hygroscopic solid.
Quantified DifferenceQualitatively higher handling reliability and processability due to being a stable, crystalline salt.
ConditionsGeneral laboratory weighing, dissolution, and reaction setup for synthetic chemistry.

Procuring the hydrochloride salt minimizes handling errors, improves weighing accuracy, and ensures better solubility in protic solvents, leading to more reproducible outcomes in synthesis.

Structural Contribution: Azetidine Ring Confers Superior Physicochemical Properties Over Larger Rings

The azetidine ring is a valued scaffold in medicinal chemistry because it confers a unique combination of rigidity and three-dimensionality, often leading to improved physicochemical properties. Compared to more common scaffolds like pyrrolidines or piperidines, the strained four-membered ring of azetidine can enhance aqueous solubility and metabolic stability. The N-methyl group further modulates basicity and lipophilicity. This structural combination is difficult to replicate with other cyclic amines, making N-methylazetidine-3-carboxamide a specific choice for fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug candidates.

Evidence DimensionScaffold-driven Physicochemical Properties
Target Compound DataIncorporates a rigid, sp3-rich azetidine scaffold known to improve solubility and metabolic stability.
Comparator Or BaselineLarger, more flexible N-heterocycles like pyrrolidine or piperidine.
Quantified DifferenceAzetidine ring strain is ~25.4 kcal/mol, compared to ~5.4 kcal/mol for pyrrolidine, leading to distinct conformational and reactivity profiles.
ConditionsLead optimization stage in drug discovery programs.

Choosing this specific azetidine derivative over a more common pyrrolidine or piperidine analog is a strategic decision to improve a drug candidate's solubility and metabolic profile.

Core Building Block in DPP-IV Inhibitor Synthesis Programs

This compound is the right choice for synthetic campaigns targeting novel DPP-IV inhibitors or related enzyme targets. Its use is documented in patents, confirming its utility as a reliable precursor for constructing complex active pharmaceutical ingredients where the N-methylazetidine moiety is a key pharmacophore.

Scaffold for CNS and Oncology Drug Discovery

Ideal for medicinal chemistry programs where improving aqueous solubility and metabolic stability is a primary objective. The specific azetidine scaffold provides a superior alternative to larger, more lipophilic rings like piperidine, making it a strategic choice for optimizing the pharmacokinetic properties of lead compounds.

Amide Coupling Reactions Requiring a Stable, Process-Friendly Amine Source

This hydrochloride salt is the preferred form for automated or parallel synthesis workflows where handling consistency is critical. Its solid nature and enhanced stability over the free base ensure accurate dispensing and reliable reaction performance, particularly in aqueous or protic solvent systems.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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